molecular formula C25H26O6 B2903768 (2S,3R,4S,5S,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol CAS No. 54325-28-9

(2S,3R,4S,5S,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol

Cat. No. B2903768
CAS RN: 54325-28-9
M. Wt: 422.477
InChI Key: WMNZCEKHTHLIRQ-SJSRKZJXSA-N
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Description

(2S,3R,4S,5S,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol, commonly referred to as THPT, is a cyclic ether molecule that has been studied as a potential therapeutic agent for a variety of diseases. THPT is a derivative of tetrahydropyran, a six-membered ring structure containing four oxygen atoms and two carbon atoms. THPT has been found to possess a wide range of biological activities, including antitumor, antioxidant, antidiabetic, and anti-inflammatory activities.

Scientific Research Applications

Protecting Group in Carbohydrate Chemistry

The compound serves as a protecting group for alcohols in carbohydrate molecules. By attaching to the hydroxyl groups, it shields them from unwanted reactions during synthesis processes .

Intermediate in Organic Synthesis

It acts as an intermediate in the synthesis of complex organic molecules. Its stable yet reactive nature allows for controlled transformations in multi-step synthesis .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized to modify the hydroxyl groups of drug molecules, which can alter their pharmacokinetic properties and improve drug delivery .

Material Science

The compound’s ability to form stable bonds with various functional groups makes it valuable in creating new materials with desired properties for use in technology and industry .

Bioconjugation Techniques

It is used in bioconjugation techniques where it links biomolecules to other entities, such as fluorescent dyes or polymers, which is crucial for biological assays and imaging .

Enzyme Inhibition Studies

Researchers use this compound in enzyme inhibition studies to understand enzyme mechanisms and develop inhibitors that could lead to new treatments for diseases .

Nanotechnology

In nanotechnology, it’s applied to modify the surface of nanoparticles, influencing their solubility, stability, and interaction with biological systems .

Analytical Chemistry

It finds application in analytical chemistry as a derivatization agent, helping in the detection and quantification of various substances through techniques like chromatography .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2/t20-,21-,22+,23-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNZCEKHTHLIRQ-SJSRKZJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4S,5S,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol

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